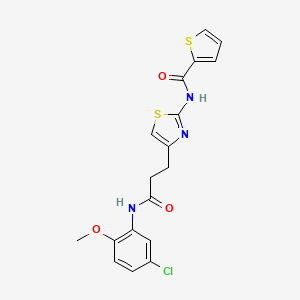

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Structural Characteristics

The compound features a unique combination of structural moieties:

- Thiophene ring

- Thiazole moiety

- Chloro-substituted methoxyphenyl group

These components contribute to its biological properties and potential therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit promising anti-cancer properties . Specifically, they may inhibit specific kinases involved in cell proliferation and survival pathways, which are crucial for cancer cell growth. The presence of thiazole and thiophene groups has been linked to the inhibition of cancer cell growth by disrupting mitotic processes.

- Kinase Inhibition : The compound may inhibit various kinases that regulate cell cycle progression and survival, leading to apoptosis in cancer cells.

- Cell Cycle Disruption : Similar compounds have shown the ability to induce multipolar spindles during mitosis, resulting in aberrant cell division and subsequent cell death .

- Low Cytotoxicity : Notably, the compound exhibits relatively low cytotoxicity towards normal cells compared to cancer cells, making it a promising candidate for targeted therapy .

Synthesis Pathway

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the thiazole and thiophene rings.

- Introduction of the chloro-substituted methoxyphenyl group.

- Coupling reactions to finalize the carboxamide structure.

These steps require specific reagents and conditions to achieve high yields and purity.

Case Studies

- Anti-Cancer Activity : A study focusing on compounds with thiazole and thiophene structures demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved disruption of microtubule dynamics during mitosis .

- Selectivity for Cancer Cells : Research indicated that this compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for optimizing its therapeutic potential. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Nuclear Magnetic Resonance (NMR)

- X-ray Crystallography

These methods can elucidate binding affinities and mechanisms of action, guiding further structural modifications to enhance efficacy and reduce toxicity.

Data Table: Biological Activities

Properties

IUPAC Name |

N-[4-[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-25-14-6-4-11(19)9-13(14)21-16(23)7-5-12-10-27-18(20-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMIMXJRLBXBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.